molecular formula C17H12Cl2N2O3 B8524759 3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester

3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester

Cat. No. B8524759
M. Wt: 363.2 g/mol
InChI Key: YBPNDTXAEGRQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C17H12Cl2N2O3 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Amino-2,6-dichloro-phenoxy)-quinoline-8-carboxylic acid methyl ester

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

InChI

InChI=1S/C17H12Cl2N2O3/c1-23-17(22)12-4-2-3-9-5-11(8-21-15(9)12)24-16-13(18)6-10(20)7-14(16)19/h2-8H,20H2,1H3

InChI Key

YBPNDTXAEGRQMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-8-carboxylic acid methyl ester (98) (1.26 mmol) and NH4Cl (370 mg, 6.91 mmol) in EtOH/THF/H2O=8 mL/4 mL/2 mL was added iron powder (386 mg, 6.91 mmol). The reaction mixture was refluxed for 3.5 h. After cooling to room temperature and insoluble materials were filtered by Celite filtration. The filtrate was concentrated and sat NaHCO3 was added to the residue, which was extracted twice with AcOEt. Organic layer was washed by brine, dried over MgSO4, and concentrated. Crude residue was purified by column chromatography (hexane/AcOEt=2/1, 80 g of silica gel) to afford compound 99 (543 mg).
Quantity
1.26 mmol
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
386 mg
Type
catalyst
Reaction Step One

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